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Compound of Interest

Compound Name:
(2-Amino-4,5-

difluorophenyl)methanol

Cat. No.: B1323463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol that holds potential

as a versatile building block in medicinal chemistry and drug discovery. The strategic

incorporation of fluorine atoms into organic molecules can significantly modulate their

physicochemical and biological properties, including metabolic stability, lipophilicity, and binding

affinity to target proteins. This technical guide provides a comprehensive overview of the known

chemical properties, synthesis, and potential applications of (2-Amino-4,5-
difluorophenyl)methanol, serving as a valuable resource for researchers in the

pharmaceutical sciences.

Chemical and Physical Properties
A summary of the key chemical and physical properties of (2-Amino-4,5-
difluorophenyl)methanol is presented below. It is important to note that while some properties

have been computationally predicted, experimental data for others, such as melting and boiling

points, remain limited in publicly available literature.

Table 1: Chemical and Physical Properties of (2-Amino-4,5-difluorophenyl)methanol
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Property Value Source

IUPAC Name
(2-Amino-4,5-

difluorophenyl)methanol
[1][2]

CAS Number 748805-87-0 [1][2]

Molecular Formula C₇H₇F₂NO [3]

Molecular Weight 159.13 g/mol [1][3]

Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

XLogP3 1.1 [3]

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 1

Exact Mass 159.04958 Da [3]

Synthesis
The primary synthetic route to (2-Amino-4,5-difluorophenyl)methanol involves the reduction

of a suitable precursor, such as 2-amino-4,5-difluorobenzoic acid or its corresponding

aldehyde. While specific, detailed experimental protocols for this exact compound are not

readily available in peer-reviewed literature, a general methodology can be inferred from

standard organic chemistry practices.

General Experimental Protocol: Reduction of 2-Amino-
4,5-difluorobenzoic Acid
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This protocol describes a plausible method for the synthesis of (2-Amino-4,5-
difluorophenyl)methanol.

Materials:

2-Amino-4,5-difluorobenzoic acid

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO₃)

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or
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argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in

anhydrous THF.

Addition of Starting Material: Dissolve 2-amino-4,5-difluorobenzoic acid in anhydrous THF.

Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (using an ice bath).

Reaction: After the addition is complete, slowly warm the reaction mixture to room

temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench

the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous

solution of sodium hydroxide, and then more water.

Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake

thoroughly with THF or diethyl ether. Combine the organic filtrates.

Extraction: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system to afford pure (2-Amino-4,5-
difluorophenyl)methanol.

Logical Workflow for Synthesis:
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Start: 2-Amino-4,5-difluorobenzoic Acid

Reduction with LiAlH₄ in THF

Aqueous Work-up and Extraction

Purification (e.g., Chromatography)

Final Product: (2-Amino-4,5-difluorophenyl)methanol

Click to download full resolution via product page

A generalized workflow for the synthesis of the target compound.

Spectral Data
While specific spectra for (2-Amino-4,5-difluorophenyl)methanol are not widely published,

the expected spectral characteristics can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the amine

protons (-NH₂). The aromatic signals will exhibit splitting patterns influenced by the fluorine

substituents.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the

carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). A

signal for the benzylic carbon will also be present.
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IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for

the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the

alcohol (a broad band around 3200-3600 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹),

and C-N and C-O stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound (159.13 g/mol ).

Applications in Drug Development and Research
The incorporation of fluorine into drug candidates is a well-established strategy to enhance

their pharmacological profiles. Fluorine's high electronegativity and small size can lead to

improved metabolic stability, increased binding affinity, and altered pKa values, which can

positively impact a drug's efficacy and pharmacokinetics.

While specific biological activities for (2-Amino-4,5-difluorophenyl)methanol have not been

extensively reported, its structural motif suggests potential for its use as a key intermediate in

the synthesis of a variety of biologically active molecules. Substituted benzylamines are a

common feature in many pharmacologically active compounds.

Potential Research Applications:

Scaffold for Library Synthesis: This compound can serve as a starting point for the synthesis

of libraries of novel compounds to be screened for various biological activities.

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in

fragment-based screening to identify new lead compounds.

Probing Structure-Activity Relationships (SAR): The difluoro substitution pattern provides a

unique electronic and steric environment that can be exploited in SAR studies to understand

drug-target interactions.

Signaling Pathway Relationship:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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difluorophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.bldpharm.com/products/748805-87-0.html
https://buildingblock.bocsci.com/product/2-amino-4-5-difluorobenzyl-alcohol-cas-748805-87-0-326833.html
https://pubchemlite.lcsb.uni.lu/e/compound/21925570
https://pubchemlite.lcsb.uni.lu/e/compound/21925570
https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-chemical-properties
https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-chemical-properties
https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-chemical-properties
https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1323463?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

